GNE-9605 is a small molecule developed as a selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), a protein implicated in the pathogenesis of Parkinson's disease. This compound has garnered attention due to its potential therapeutic applications in treating conditions associated with LRRK2 mutations, particularly the G2019S mutation, which is known to enhance kinase activity and contribute to neurodegeneration. GNE-9605 has been characterized for its ability to penetrate the blood-brain barrier, making it a promising candidate for in vivo studies.
GNE-9605 was developed by Genentech and is classified as a pyridopyrimidine-based compound. It belongs to a class of LRRK2 inhibitors that have shown efficacy in preclinical models for Parkinson's disease. The compound's development is part of ongoing research aimed at understanding and mitigating the effects of LRRK2-related pathologies.
The synthesis of GNE-9605 involves several key steps, including:
The molecular structure of GNE-9605 features a pyridopyrimidine core, which is essential for its interaction with the LRRK2 kinase domain. The compound's chemical structure can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule, respectively. Detailed structural data can be obtained from crystallographic studies or computational modeling that elucidate binding interactions with LRRK2.
GNE-9605 undergoes various chemical reactions during its synthesis, including:
GNE-9605 exerts its pharmacological effect primarily through inhibition of LRRK2 kinase activity. The mechanism involves:
GNE-9605 possesses several notable physical and chemical properties:
GNE-9605 is primarily utilized in research focused on:
Leucine-rich repeat kinase 2 (LRRK2) is a large multidomain serine-threonine kinase (2527 amino acids, ~280 kDa) implicated in both familial and sporadic Parkinson’s disease (PD). Mutations in the LRRK2 gene—particularly the G2019S variant in the kinase domain—are among the most common genetic causes of PD, accounting for 4% of familial and 1% of sporadic cases globally, with prevalence exceeding 30% in Ashkenazi Jewish and North African Arab populations [2] [5] [7]. Biochemically, pathogenic LRRK2 mutations (e.g., G2019S, R1441C/G, Y1699C) confer hyperactive kinase activity, leading to aberrant phosphorylation of downstream substrates. Key pathological consequences include:
Table 1: Key Pathological Effects of LRRK2 Hyperactivity
Substrate/Pathway | Effect of Mutant LRRK2 | Pathological Consequence |
---|---|---|
Rab GTPases (Rab8A/10/12) | ↑ Phosphorylation | Impaired vesicle trafficking, lysosomal dysfunction |
MAPK (JNK/p38) | ↑ Activation | Microglial inflammation, neuronal death |
α-Synuclein | ↑ Aggregation | Lewy body formation |
4E-BP1 | ↑ Phosphorylation | Disrupted protein translation |
The genetic landscape and enzymatic dysregulation of LRRK2 provide a compelling rationale for kinase inhibition:
Table 2: Population-Specific Prevalence of Pathogenic LRRK2 Mutations
Population | G2019S Prevalence | Other Risk Variants |
---|---|---|
Ashkenazi Jewish | ~30% familial PD | R1628P (Asian) |
North African Arab | ~36% familial/sporadic PD | G2385R (Asian) |
European | 5–6% familial PD | N551K (Protective) |
Asian | Absent | R1628P, G2385R |
The development of LRRK2 inhibitors has evolved from non-selective compounds to brain-penetrant, highly selective agents. Key milestones include:
GNE-9605 exemplifies the optimized aminopyrazole chemotype developed to overcome limitations of early inhibitors. Its discovery leveraged structure-activity relationship (SAR) studies focused on:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7